Blood Distribution and Protein Binding Parity: Dihydro Tacrolimus as a Validated Surrogate Tracer for Tacrolimus
A direct head-to-head comparison validated the use of radiolabeled 3H-dihydro-tacrolimus as a surrogate for unlabeled tacrolimus in distribution studies. Statistical analysis confirmed that there was no significant difference in the blood distribution or plasma protein binding between the two compounds [1].
| Evidence Dimension | Blood Distribution and Plasma Protein Binding |
|---|---|
| Target Compound Data | 3H-Dihydro-tacrolimus |
| Comparator Or Baseline | Unlabeled tacrolimus |
| Quantified Difference | No statistically significant difference |
| Conditions | In vitro human blood from healthy subjects, analyzed by LC-MS/MS and equilibrium dialysis at 37°C |
Why This Matters
This evidence establishes Dihydro Tacrolimus as a suitable, non-radioactive tracer for tacrolimus, enabling mechanistic distribution and protein binding studies without altering the drug's intrinsic behavior, a critical advantage for research procurement.
- [1] Zahir, H., et al. (2001). Validation of methods to study the distribution and protein binding of tacrolimus in human blood. Journal of Pharmacological and Toxicological Methods, 46(1), 27-35. View Source
